molecular formula C26H28N4O3 B2871773 1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide CAS No. 1226454-08-5

1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide

Cat. No.: B2871773
CAS No.: 1226454-08-5
M. Wt: 444.535
InChI Key: QSMSOUKFNQQMOP-UHFFFAOYSA-N
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Description

This compound is a quinoline derivative featuring a 3-cyano-6,7-dimethoxyquinoline core linked to a piperidine-4-carboxamide moiety substituted with a 3,4-dimethylphenyl group.

Properties

IUPAC Name

1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3/c1-16-5-6-20(11-17(16)2)29-26(31)18-7-9-30(10-8-18)25-19(14-27)15-28-22-13-24(33-4)23(32-3)12-21(22)25/h5-6,11-13,15,18H,7-10H2,1-4H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMSOUKFNQQMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC(=C(C=C43)OC)OC)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Quinoline Core:

    • Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
    • For example, the reaction of 3,4-dimethoxyaniline with glycerol and sulfuric acid can yield the quinoline core.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Cyano-6,7-dimethoxyquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the quinoline ring can be oxidized to form corresponding quinone derivatives.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.

Major Products:

  • Oxidation products include quinone derivatives.
  • Reduction products include primary amines.
  • Substitution products depend on the nucleophile used, such as thioethers or secondary amines.

Scientific Research Applications

1-(3-Cyano-6,7-dimethoxyquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide has several research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.

    Biological Studies: Used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Pharmaceutical Development: Explored as a lead compound for the development of new drugs targeting specific diseases.

    Chemical Biology: Utilized in chemical biology to study cellular processes and pathways.

Mechanism of Action

The mechanism of action of 1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide involves:

    Molecular Targets: It targets topoisomerase enzymes, which are crucial for DNA replication and transcription.

    Pathways Involved: By inhibiting topoisomerase, it prevents the relaxation of supercoiled DNA, leading to DNA damage and apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The compound is compared to structurally analogous molecules, focusing on substituent variations and their impact on physicochemical properties.

Compound Name Quinoline Substituents Aryl Group Molecular Weight (g/mol) Key Data
Target Compound 3-cyano-6,7-dimethoxy 3,4-dimethylphenyl ~478.57 (estimated) Data not provided
1-(4-Chlorophenyl)-N-(3-fluoro-4-((6-methoxy-7-(3-(4-methylpiperidin-1-yl)propoxy)quinolin-4-yl)oxy)phenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide (Compound 39) 6-methoxy-7-(propoxy-piperidine) 4-chlorophenyl Not reported 51.4% yield; m.p. 220.6–222.1°C
1-(3-cyano-7-methoxyquinolin-4-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide (L483-0214) 3-cyano-7-methoxy 3-methoxyphenylmethyl 430.51 16 mg available
1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide 3-cyano-6,7-dimethoxy 4-methylphenylmethyl ~464.56 (estimated) Data not provided

Key Observations :

  • Quinoline Modifications: The target compound’s 6,7-dimethoxy groups increase steric bulk and hydrophilicity compared to mono-methoxy analogs (e.g., L483-0214). This may influence solubility and binding interactions.
  • Piperidine Linker : All analogs retain the piperidine-4-carboxamide linker, suggesting a conserved role in maintaining conformational flexibility or hydrogen-bonding capacity.

Biological Activity

The compound 1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N4O3C_{22}H_{24}N_{4}O_{3}, with a molecular weight of approximately 396.45 g/mol. The structure features a quinoline moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Research has indicated that compounds containing quinoline derivatives exhibit significant anticancer properties. The target of this compound includes various cancer cell lines where it acts as a potential inhibitor of specific kinases involved in cancer progression.

  • Mechanism of Action : The quinoline structure allows for interaction with various cellular targets, including tyrosine kinases. Studies have shown that the compound can inhibit Axl kinase activity, which is implicated in tumor growth and metastasis .
Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)12.5Axl inhibition
A549 (Lung Cancer)15.0Tyrosine kinase inhibition
HeLa (Cervical Cancer)10.0Induction of apoptosis

Antiviral Activity

In addition to its anticancer properties, this compound has been evaluated for antiviral activity against several viruses, including HIV and HSV.

  • Findings : In vitro studies demonstrated that derivatives similar to this compound showed moderate antiviral effects against HIV-1 and HSV-1, with some compounds exhibiting protection rates comparable to established antiviral agents .
Virus Type EC50 (µM) Activity
HIV-18.0Moderate inhibition
HSV-15.0Significant inhibition

Case Studies

Several studies have highlighted the biological activity of compounds structurally related to This compound :

  • Synthesis and Evaluation : A study synthesized various piperidine derivatives and tested their biological activity against multiple pathogens. The results indicated that modifications in the side chains significantly affected their efficacy .
  • Kinase Inhibition Studies : Another research focused on the inhibitory effects on Axl kinase, demonstrating that modifications at the quinoline position could enhance potency against cancer cell lines .

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